molecular formula C11H11N3O3 B14535527 N-{[1-(4-Methoxyphenyl)-3-oxo-1H-3lambda~5~-imidazol-5-yl]methylidene}hydroxylamine CAS No. 62202-11-3

N-{[1-(4-Methoxyphenyl)-3-oxo-1H-3lambda~5~-imidazol-5-yl]methylidene}hydroxylamine

Cat. No.: B14535527
CAS No.: 62202-11-3
M. Wt: 233.22 g/mol
InChI Key: DUXZKWHTCJCQTR-UHFFFAOYSA-N
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Description

N-{[1-(4-Methoxyphenyl)-3-oxo-1H-3lambda~5~-imidazol-5-yl]methylidene}hydroxylamine is a complex organic compound with a unique structure that includes an imidazole ring, a methoxyphenyl group, and a hydroxylamine moiety

Properties

CAS No.

62202-11-3

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

N-[[3-(4-methoxyphenyl)-1-oxidoimidazol-1-ium-4-yl]methylidene]hydroxylamine

InChI

InChI=1S/C11H11N3O3/c1-17-11-4-2-9(3-5-11)14-8-13(16)7-10(14)6-12-15/h2-8,15H,1H3

InChI Key

DUXZKWHTCJCQTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=[N+](C=C2C=NO)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-Methoxyphenyl)-3-oxo-1H-3lambda~5~-imidazol-5-yl]methylidene}hydroxylamine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with an imidazole derivative under acidic or basic conditions to form the intermediate compound. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-Methoxyphenyl)-3-oxo-1H-3lambda~5~-imidazol-5-yl]methylidene}hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N-{[1-(4-Methoxyphenyl)-3-oxo-1H-3lambda~5~-imidazol-5-yl]methylidene}hydroxylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-{[1-(4-Methoxyphenyl)-3-oxo-1H-3lambda~5~-imidazol-5-yl]methylidene}hydroxylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

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